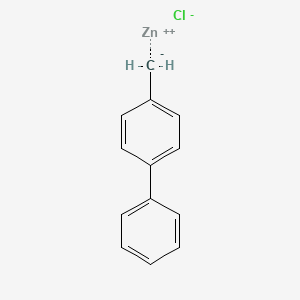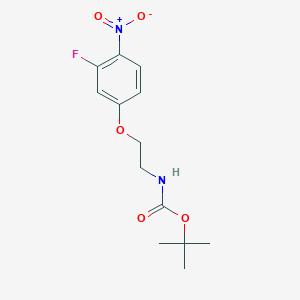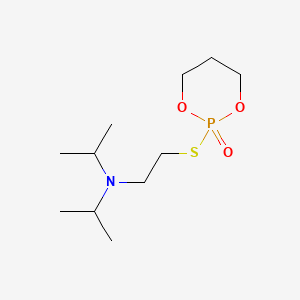![molecular formula C13H18 B13967949 1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene CAS No. 762300-87-8](/img/structure/B13967949.png)
1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons. It is characterized by a benzene ring substituted with a methyl group and a cyclopropyl group that is further substituted with an isopropyl group. This compound is known for its unique structural features and its relevance in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through catalytic hydrogenation of precursor compounds. The process involves the use of metal catalysts such as palladium or platinum supported on carbon, under high pressure and temperature conditions. This method ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions: 1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts, converting the compound into its corresponding alkanes.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as halogens, nitro groups, or sulfonic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (chlorine, bromine) with iron or aluminum chloride catalysts.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Halogenated benzene derivatives, nitrobenzene derivatives.
科学的研究の応用
1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
作用機序
The mechanism of action of 1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
p-Cymene: A monoterpene with a similar structure, where the cyclopropyl group is replaced with an isopropyl group.
Cumene: Another aromatic hydrocarbon with a similar structure, but without the cyclopropyl group.
Uniqueness: 1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene is unique due to the presence of both a cyclopropyl and an isopropyl group on the benzene ring. This unique structural feature imparts distinct chemical and physical properties, making it valuable in specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
762300-87-8 |
|---|---|
分子式 |
C13H18 |
分子量 |
174.28 g/mol |
IUPAC名 |
1-methyl-4-(1-propan-2-ylcyclopropyl)benzene |
InChI |
InChI=1S/C13H18/c1-10(2)13(8-9-13)12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3 |
InChIキー |
XDQOZMRJQLCUGB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2(CC2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



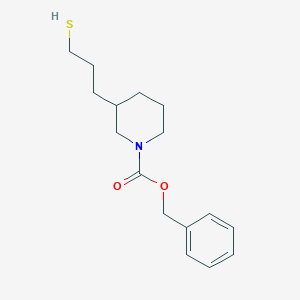
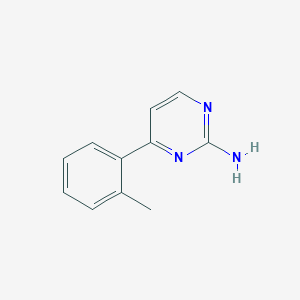
![6,7-Dihydro-5H-pyrano[2,3-D]pyrimidine-2-carbaldehyde](/img/structure/B13967900.png)
![5-Oxa-10-azatricyclo[7.1.0.0~4,6~]decane](/img/structure/B13967908.png)

![N-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B13967927.png)



![Furo[2,3-f][1,3]benzoxazole](/img/structure/B13967944.png)
